2-amino-N-(2-oxoazepan-3-yl)benzamide

Description

General Context of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry

Benzamide, a simple organic compound derived from benzoic acid, serves as the foundational structure for a vast and pharmacologically significant class of molecules known as benzamide derivatives. wikipedia.org These compounds are characterized by a benzene (B151609) ring attached to an amide group and are a cornerstone of modern medicinal chemistry due to their remarkable structural versatility and wide spectrum of biological activities. researchgate.net The amide bond is a crucial feature, often facilitating interactions with biological targets through hydrogen bonding. nih.gov

The therapeutic applications of benzamide derivatives are extensive and diverse. They have been developed into pharmaceutical drugs for various uses, including the treatment of cardiac arrhythmias, and as anticonvulsant, anti-inflammatory, analgesic, antidepressant, and antitumor agents. researchgate.net Several substituted benzamides are in clinical use for psychiatric conditions (e.g., amisulpride, sulpiride), as antiemetics (e.g., metoclopramide), and as antidepressants (e.g., moclobemide). researchgate.net

The mechanism of action for these derivatives is often linked to their ability to inhibit specific enzymes. For instance, different benzamide structures have been reported as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes relevant to Alzheimer's disease and glaucoma, respectively. nih.govmdpi.com Researchers have synthesized and evaluated numerous series of these compounds, exploring how different substituents on the benzamide scaffold influence their inhibitory activity and selectivity for various enzyme isoforms. nih.govacs.org This ongoing research highlights the importance of the benzamide framework as a privileged scaffold in the design and discovery of new therapeutic agents for a multitude of diseases. nih.govmdpi.com

Overview of 2-Amino-N-(2-oxoazepan-3-yl)benzamide and Related Azepan-Containing Benzamides in Academic Research

Within the broad class of benzamides, 2-amino-N-(2-oxoazepan-3-yl)benzamide is a specific molecule that has drawn attention in chemical and biological research. ontosight.ai This compound integrates the core benzamide structure with an azepane ring, a seven-membered nitrogen-containing heterocycle. ontosight.ai The presence of this azepane moiety is significant, as azepane-based compounds are known to possess a high degree of structural diversity and a variety of pharmacological properties, leading to their inclusion in over 20 FDA-approved drugs. nih.govresearchgate.net

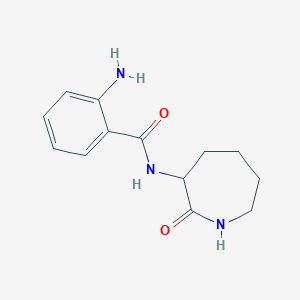

2-Amino-N-(2-oxoazepan-3-yl)benzamide is identified by the CAS Number 159970-38-4. ontosight.ai Its structure consists of a benzamide backbone substituted with an amino group at the 2-position of the benzene ring and linked via the amide nitrogen to the 3-position of a 2-oxoazepane (also known as a caprolactam) ring. ontosight.ai

Table 1: Chemical Identifiers for 2-amino-N-(2-oxoazepan-3-yl)benzamide

| Identifier | Value |

|---|---|

| CAS Number | 159970-38-4 |

| Molecular Formula | C13H17N3O2 |

| Molecular Weight | 247.29 g/mol |

| ChEMBL ID | CHEMBL493483 |

Academic research has explored the potential biological activities of 2-amino-N-(2-oxoazepan-3-yl)benzamide, with investigations into its antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai While specific, in-depth studies on this particular compound are somewhat limited, the broader family of benzamide derivatives is well-documented for these effects. ontosight.airesearchgate.netresearchgate.net For example, various 2-aminobenzamide (B116534) derivatives have demonstrated antibacterial and antifungal activity. researchgate.netnih.gov

The incorporation of the azepane ring is a key area of interest. Research into other azepane-containing benzamides has yielded potent biological activity. For instance, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives were synthesized and evaluated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. researchgate.net Several of these compounds exhibited inhibitory activity in the low nanomolar range, demonstrating the potential of this structural combination for developing anticancer agents. researchgate.net

Table 2: Research Areas for Azepan-Containing Benzamides

| Research Area | Example Finding |

|---|---|

| Anticancer | 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives showed potent inhibition of tumor-associated carbonic anhydrase IX. researchgate.net |

| Antimicrobial | General 2-aminobenzamide derivatives have been investigated for antibacterial and antifungal properties. ontosight.ainih.gov |

| Anti-inflammatory | The benzamide class is known for anti-inflammatory effects, a potential area of interest for this compound. ontosight.ai |

The synthesis of 2-amino-N-(2-oxoazepan-3-yl)benzamide and related structures serves as a basis for creating libraries of novel compounds for biological screening. guidechem.com The continued investigation of such molecules contributes to the broader understanding of structure-activity relationships within the benzamide and azepane classes, potentially uncovering new leads for drug development. nih.gov

Properties

IUPAC Name |

2-amino-N-(2-oxoazepan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-10-6-2-1-5-9(10)12(17)16-11-7-3-4-8-15-13(11)18/h1-2,5-6,11H,3-4,7-8,14H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKBXZPNZBXSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies and Chemical Modification of 2 Amino N 2 Oxoazepan 3 Yl Benzamide Analogues

Stereoselective Synthesis Methodologies for Azepan-Benzamide Scaffolds

The primary challenge in synthesizing 2-amino-N-(2-oxoazepan-3-yl)benzamide and its analogues lies in the stereoselective formation of the C-N bond at the 3-position of the azepan-2-one (B1668282) ring. The chirality at this center is a critical determinant of the molecule's three-dimensional structure. Methodologies generally focus on the asymmetric synthesis of the key intermediate, 3-aminoazepan-2-one (B99726), or the stereocontrolled coupling of the two main fragments.

One prominent approach involves the asymmetric synthesis of 3-amino-ε-caprolactam precursors. This can be achieved through various means, including the use of chiral catalysts or auxiliaries. For instance, asymmetric Michael additions to α,β-unsaturated systems can establish the chiral center early in the synthesis. mdpi.com Another strategy is the asymmetric transformation of α-amino-ε-caprolactam, a precursor to lysine, which can provide enantiomerically pure starting materials. acs.org

An alternative to de novo asymmetric synthesis is the resolution of a racemic mixture of 3-aminoazepan-2-one. This can be accomplished through classical resolution with chiral acids or via enzymatic kinetic resolution, which offers a greener and often more efficient route to the desired enantiomer.

Once the chiral 3-aminoazepan-2-one is obtained, it is coupled with an appropriate 2-aminobenzoic acid derivative. Standard peptide coupling reagents are typically employed for this amide bond formation. The reaction conditions must be carefully controlled to avoid racemization of the chiral center.

A summary of potential stereoselective strategies is presented below:

| Strategy | Description | Key Intermediates | Potential Advantages |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., organocatalyst or transition metal complex) to induce stereoselectivity in a key bond-forming reaction. nih.gov | Chiral γ-nitro aldehydes or ketones | High enantioselectivity, catalytic nature reduces waste. mdpi.com |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, then subsequently removed. | N-acryloyl derivatives of chiral oxazolidinones | Well-established methodology, predictable stereochemical outcomes. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product, such as an amino acid (e.g., lysine), to build the chiral scaffold. acs.org | α-amino-ε-caprolactam | Readily available starting materials, defined absolute stereochemistry. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for separation. | Racemic 3-aminoazepan-2-one | High selectivity, mild reaction conditions. |

Derivatization Approaches for Substituted Benzamide (B126) and Azepan Moieties

With a robust synthesis of the core scaffold established, the focus shifts to derivatization to explore the chemical space around the 2-amino-N-(2-oxoazepan-3-yl)benzamide structure. Modifications can be introduced on both the benzamide and the azepan moieties.

Benzamide Moiety Derivatization:

The 2-aminobenzamide (B116534) portion of the molecule offers several sites for modification. The aromatic ring can be substituted with a variety of functional groups to modulate electronic and steric properties. Standard aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be employed on 2-aminobenzoic acid precursors before coupling with the azepan fragment. nanobioletters.comresearchgate.net More advanced cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, can be used to introduce aryl, heteroaryl, amine, or alkyne groups, respectively, onto a pre-functionalized (e.g., halogenated) benzamide ring. nih.govwits.ac.za The amino group itself can also be a point of diversification, for instance, through N-alkylation or N-acylation, although this would alter the "2-amino" nomenclature. nih.gov

Azepan Moiety Derivatization:

The azepan-2-one ring provides additional opportunities for structural modification. The lactam nitrogen can be functionalized, for example, through N-alkylation or N-arylation, to introduce substituents that can explore different spatial regions. nih.gov Furthermore, the carbon backbone of the azepan ring could be modified, although this often requires a more complex synthetic approach starting from substituted caprolactam precursors.

| Modification Site | Reaction Type | Example Reagents/Conditions | Potential New Functional Groups |

| Benzamide Ring | Electrophilic Aromatic Substitution | Br₂/FeBr₃; HNO₃/H₂SO₄ | Halogens, Nitro, Alkyl, Acyl |

| Benzamide Ring | Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, base (Suzuki) wits.ac.za | Aryl, Heteroaryl |

| 2-Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl, N-Benzyl |

| Azepan Lactam N-H | N-Alkylation/N-Arylation | Alkyl halide, NaH; Aryl iodide, Pd catalyst nih.gov | Alkyl, Aryl |

Chemical Library Synthesis and Diversity Generation

The creation of chemical libraries based on the 2-amino-N-(2-oxoazepan-3-yl)benzamide scaffold is a key strategy for discovering new compounds with desired properties. Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules in an efficient manner. cam.ac.ukcam.ac.uknih.gov

A common approach for library synthesis is parallel synthesis, where multiple reactions are run simultaneously in separate reaction vessels. This can be facilitated by automated or semi-automated synthesis platforms. For the 2-amino-N-(2-oxoazepan-3-yl)benzamide scaffold, a library could be generated by coupling a set of diverse 2-aminobenzoic acid derivatives with a set of substituted 3-aminoazepan-2-one building blocks. researchgate.net

Solid-phase synthesis is another powerful technique for library generation. In this approach, one of the starting materials (e.g., the 3-aminoazepan-2-one) is attached to a solid support (a resin bead). Reagents are then added in solution, and excess reagents and byproducts are easily washed away after each reaction step. This simplifies purification and allows for the use of excess reagents to drive reactions to completion. cam.ac.uk

The "build/couple/pair" strategy is a sophisticated DOS algorithm that can be applied here. cam.ac.uk

Build: Synthesize a collection of diverse building blocks (e.g., various substituted 2-aminobenzoic acids and chiral 3-aminoazepan-2-ones).

Couple: Combine these building blocks through a reliable amide bond-forming reaction.

Pair: A subsequent reaction could be performed to further modify the coupled products, for example, by cyclizing a functional group on the benzamide ring with a group on the azepan ring, leading to significant scaffold diversity. cam.ac.uk

| Synthesis Approach | Description | Key Features | Application to Scaffold |

| Parallel Synthesis | Simultaneous synthesis of multiple discrete compounds in an array format (e.g., 96-well plate). | High-throughput, solution-phase chemistry. | Coupling a library of benzoic acids with a library of azepanes. |

| Solid-Phase Synthesis | The substrate is covalently attached to an insoluble polymer support during a sequence of reactions. | Simplified purification, allows use of excess reagents. | Anchoring the azepan moiety to a resin, followed by coupling and modification. |

| Diversity-Oriented Synthesis (DOS) | A strategy to efficiently create structurally diverse and complex molecules, often from a common starting material. scispace.com | Focus on scaffold diversity, stereochemical diversity, and appendage diversity. cam.ac.uk | Using bifunctional building blocks to allow for divergent, complexity-generating reaction pathways post-coupling. |

Advanced Molecular and Structural Investigations

Conformational Analysis of 2-Amino-N-(2-oxoazepan-3-yl)benzamide Analogues

Studies on substituted ε-caprolactams have revealed that the introduction of substituents significantly influences the preferred conformation of the ring. rsc.orgrsc.org For instance, in analogues of 2-amino-N-(2-oxoazepan-3-yl)benzamide where the benzamide (B126) group is considered a substituent on the caprolactam ring, its stereochemical orientation (axial or equatorial) will dictate the molecule's spatial arrangement. Research on similar substituted caprolactams has shown that a chair-type conformation with a planar lactam group is generally favored. rsc.org

The preference for an equatorial or axial position of a substituent is governed by a delicate balance of steric and electronic effects. In monosubstituted caprolactams, an equatorial orientation is often energetically preferred to minimize steric hindrance. rsc.org However, the introduction of additional bulky substituents can shift this equilibrium. For example, the presence of a large group on the lactam nitrogen can induce a conformational switch, forcing an otherwise equatorially preferred substituent into an axial position. rsc.org This interplay of substituent effects is critical in determining the conformational ensemble of 2-amino-N-(2-oxoazepan-3-yl)benzamide analogues and is a key area of investigation in understanding their structure-activity relationships.

Computational Chemistry Applications in Drug Design and Optimization

Computational chemistry provides powerful tools to investigate the molecular properties of drug candidates like 2-amino-N-(2-oxoazepan-3-yl)benzamide, offering insights that can guide the design and optimization of more potent and selective molecules. Techniques such as molecular docking and quantum chemical calculations are instrumental in this process.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. mdpi.comwalshmedicalmedia.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. mdpi.com For analogues of 2-amino-N-(2-oxoazepan-3-yl)benzamide, molecular docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

While specific docking studies on 2-amino-N-(2-oxoazepan-3-yl)benzamide are not extensively reported in the public domain, research on other benzamide derivatives has demonstrated their potential to interact with a variety of protein targets. These studies provide a framework for how analogues of the title compound might behave. For example, benzamide derivatives have been docked into the active sites of enzymes such as DNA gyrase and dihydroorotate (B8406146) dehydrogenase (DHODH), which are important targets in antibacterial and antimalarial drug discovery, respectively. mdpi.comscialert.net The binding affinity, often expressed as a docking score or binding energy, is a key metric obtained from these studies, with lower values generally indicating a more favorable interaction. scialert.net

The interactions observed in these docking simulations typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. mdpi.com Understanding these interactions is crucial for optimizing the chemical structure of the ligand to improve its binding affinity and selectivity.

| Benzamide Analogue | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Pyridine-thiourea derivative | S. aureus DNA gyrase B | Not specified | Not specified |

| Benzamide derivative (CID 867491) | P. falciparum DHODH | -4.82 | Not specified |

| Nitro substituted benzamide | Inducible nitric oxide synthase (iNOS) | Not specified | Not specified |

Note: This table presents data from molecular docking studies on various benzamide derivatives to illustrate the application of this technique. The specific analogues and their corresponding data are based on published research on the broader benzamide class of compounds.

Quantum Chemical Calculations and Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. researchgate.netsubstack.com Methods like Density Functional Theory (DFT) are commonly employed to calculate a range of molecular descriptors that are important for drug design. nih.gov For 2-amino-N-(2-oxoazepan-3-yl)benzamide and its analogues, these calculations can predict their geometry, reactivity, and spectroscopic properties.

Key molecular properties that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive.

| Molecular Property | Calculated Value (for a representative benzamide analogue) | Significance in Drug Design |

| HOMO Energy | -0.243767 a.u. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Not specified | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Not specified | Indicates chemical reactivity and stability. |

| Dipole Moment | Not specified | Influences solubility and membrane permeability. |

| Molecular Electrostatic Potential (MEP) | Not specified | Predicts sites for intermolecular interactions. |

Note: The value for HOMO energy is for 4-ethoxy-2,3-difluoro benzamide as a representative example to illustrate the type of data obtained from quantum chemical calculations. researchgate.net

Preclinical Biological Activities and Pharmacological Mechanisms

Neurokinin Receptor Antagonism

There is no scientific literature available to indicate that "2-amino-N-(2-oxoazepan-3-yl)benzamide" has been evaluated as a neurokinin receptor antagonist. Searches for its activity at NK1, NK2, or NK3 receptors did not yield any results. Therefore, the following subsections cannot be addressed for this specific compound.

Histone Deacetylase (HDAC) Inhibition

The 2-aminobenzamide (B116534) scaffold is a well-recognized zinc-binding group in a class of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins, leading to changes in chromatin structure and gene expression. nih.govunibo.it The 2-aminobenzamide group typically interacts with the zinc ion in the active site of the HDAC enzyme. While specific data for "2-amino-N-(2-oxoazepan-3-yl)benzamide" is not available, research on other 2-aminobenzamide derivatives provides insight into their potential as HDAC inhibitors, particularly concerning their selectivity for different HDAC isoforms.

Research into 2-aminobenzamide-based compounds has demonstrated that substitutions on the benzamide (B126) ring can significantly influence isoform selectivity, particularly among the Class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov

Studies have shown that compounds with an unsubstituted 2-amino group on the benzamide moiety tend to act as inhibitors of HDAC1, HDAC2, and HDAC3. For example, a 2-amino-6-fluorobenzamide derivative was found to be an HDAC1, 2, 3 inhibitor with only a 4-fold selectivity between HDAC1 and HDAC3. nih.gov In contrast, modifications to the 2-amino group can lead to enhanced selectivity for HDAC3. A 2-methylamino benzamide derivative was identified as a highly selective HDAC3 inhibitor with an IC50 of 41 nM for HDAC3 and over 366-fold selectivity against HDAC1. nih.gov

Further illustrating the importance of the 2-substituent, a compound with a 2-methylthiobenzamide group showed an IC50 of 29 nM for HDAC3 and a remarkable 690-fold selectivity over HDAC1. nih.gov Another series of N-(2-aminophenyl)-benzamide inhibitors also highlighted the potential for HDAC3 selectivity. One such compound, 15k, exhibited potent inhibition of HDAC3-NCoR2 with an IC50 value of 6 nM, while showing lower potency against HDAC1 (IC50 = 80 nM) and HDAC2 (IC50 = 110 nM). nih.gov

This suggests that the nature of the substituent at the 2-position of the benzamide ring is a key determinant of isoform selectivity. Unsubstituted amino groups or those with substituents that are good zinc binders are often associated with broader inhibition of HDACs 1, 2, and 3, whereas other substituents can confer significant HDAC3 selectivity. nih.gov

The table below summarizes the HDAC inhibitory activity of representative 2-aminobenzamide derivatives from the literature.

| Compound | Target | IC50 (nM) | Selectivity |

| 2-methylamino benzamide derivative (13) | HDAC3 | 41 | >366-fold vs HDAC1 |

| 2-amino-6-fluorobenzamide derivative (14) | HDAC1,2,3 | N/A | ~4-fold selectivity between HDAC1 and HDAC3 |

| 2-methylthiobenzamide derivative (16) | HDAC3 | 29 | 690-fold vs HDAC1 |

| N-(2-aminophenyl)-benzamide (15k) | HDAC1 | 80 | |

| HDAC2 | 110 | ||

| HDAC3 | 6 | ~13-fold vs HDAC1, ~18-fold vs HDAC2 |

This table presents data for related 2-aminobenzamide compounds to illustrate the potential activity of this chemical class. Data for "2-amino-N-(2-oxoazepan-3-yl)benzamide" is not available.

Broad-Spectrum Biological Activities of Benzamide Derivatives and Analogues

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Receptor Modulation (e.g., Dopamine Receptors)

Similarly, the scientific record contains no information regarding the modulation of any receptors by 2-amino-N-(2-oxoazepan-3-yl)benzamide. There is a complete absence of data concerning its potential to act as an agonist, antagonist, or modulator at any receptor sites, including the specified example of dopamine receptors.

Due to the lack of available scientific evidence, it is not possible to generate data tables or provide detailed research findings on the preclinical pharmacology of this compound as requested.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Identification of Key Pharmacophoric Elements for Biological Activity

The identification of key pharmacophoric elements is a critical first step in understanding the biological activity of a compound. For a molecule like 2-amino-N-(2-oxoazepan-3-yl)benzamide, the pharmacophore would consist of a specific three-dimensional arrangement of essential features that are recognized by its biological target. Based on its structure, the key pharmacophoric elements can be hypothesized to include:

The 2-aminobenzamide (B116534) moiety: This group can act as a hydrogen bond donor (the amino group) and acceptor (the carbonyl oxygen of the amide). The aromatic ring can also engage in π-π stacking or hydrophobic interactions with the receptor.

The amide linker: The N-H and C=O of the amide bond are crucial for forming hydrogen bonds with the target protein, providing structural rigidity and orienting the two main parts of the molecule.

The 2-oxoazepan-3-yl ring: This lactam ring introduces a distinct conformational constraint. The carbonyl group within the ring can act as a hydrogen bond acceptor, and the N-H group as a donor. The aliphatic portion of the ring can participate in hydrophobic interactions. The stereocenter at the 3-position is also a critical pharmacophoric feature.

In related studies on other 2-aminobenzamide derivatives, these features have been shown to be crucial for various biological activities, including antimicrobial effects. For instance, the arrangement of hydrogen bond donors and acceptors is often a key determinant of potency. mdpi.comnih.gov

Impact of Substituent Modifications on Potency and Selectivity

Systematic modification of substituents on a lead compound is a fundamental strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. For 2-amino-N-(2-oxoazepan-3-yl)benzamide, modifications could be explored at several positions:

On the Benzamide (B126) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring could modulate electronic properties, hydrophobicity, and steric interactions. For example, in some series of benzamide-containing compounds, the addition of a halogen can increase potency by forming specific halogen bonds with the receptor.

On the Azepan Ring: Modifications to the caprolactam ring, such as altering the ring size or introducing substituents, could influence the conformational preferences of the molecule and its fit within the receptor's binding pocket.

On the Amine and Amide Groups: N-alkylation of the 2-amino group or the amide nitrogen could be explored, although this might disrupt crucial hydrogen bonding interactions.

The following table illustrates hypothetical modifications and their potential impact on activity, based on general medicinal chemistry principles.

| Modification Site | Substituent | Potential Impact on Potency/Selectivity |

| Benzamide Ring (Position 4 or 5) | Electron-withdrawing group (e.g., -Cl, -CF3) | May enhance binding affinity through specific interactions or by altering the pKa of the amino group. |

| Benzamide Ring (Position 4 or 5) | Electron-donating group (e.g., -OCH3, -CH3) | Could improve hydrophobic interactions or alter the electronic character of the aromatic ring. |

| Azepan Ring | Introduction of alkyl groups | May probe for additional hydrophobic pockets in the binding site, potentially increasing potency. |

| Amide Linker | N-methylation | Could improve metabolic stability but may decrease potency if the N-H is a critical hydrogen bond donor. |

Stereochemical Influences on Drug-Receptor Interactions

The 3-position of the 2-oxoazepan ring in 2-amino-N-(2-oxoazepan-3-yl)benzamide is a chiral center. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The (R)- and (S)-enantiomers of 2-amino-N-(2-oxoazepan-3-yl)benzamide would present their constituent pharmacophoric elements in different spatial orientations. One enantiomer may bind with high affinity to the target receptor, leading to the desired biological effect, while the other enantiomer (the distomer) may be significantly less active or even inactive. In some cases, the distomer might bind to other targets, leading to off-target effects. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers would be a crucial step in the development of this compound as a therapeutic agent.

Rational Design and Synthesis of Optimized Analogues

Rational drug design involves using the knowledge of a biological target's structure and the SAR of a lead compound to design more potent and selective analogues. If the target of 2-amino-N-(2-oxoazepan-3-yl)benzamide were known and its structure elucidated (e.g., through X-ray crystallography), structure-based drug design could be employed. This would involve:

Docking Studies: Docking the lead compound into the active site of the target to understand its binding mode.

Identification of Key Interactions: Analyzing the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

In Silico Design: Designing new analogues that are predicted to form more favorable interactions with the target. For example, if a hydrophobic pocket is identified near the benzamide ring, analogues with appropriate hydrophobic substituents could be designed.

The synthesis of these optimized analogues would likely follow established synthetic routes for benzamides, potentially involving the coupling of a substituted 2-aminobenzoic acid with a stereochemically pure 3-amino-azepan-2-one derivative.

Pharmacophore Modeling and Virtual Screening in Compound Discovery

Pharmacophore modeling is a computational technique used to define the essential 3D features of a pharmacophore. A pharmacophore model for 2-amino-N-(2-oxoazepan-3-yl)benzamide could be generated based on its structure and the structures of other known active compounds that bind to the same target (ligand-based approach) or based on the structure of the target's binding site (structure-based approach). dergipark.org.tr

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential new lead compounds. The identified hits would then be subjected to biological testing to confirm their activity. This approach can be a cost-effective and efficient way to discover novel scaffolds with the desired biological activity. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Indications and Biological Targets for 2-Amino-N-(2-oxoazepan-3-yl)benzamide Analogues

The primary biological target for GRL-0617 and its analogues is the papain-like protease (PLpro), a crucial enzyme for viral replication in coronaviruses like SARS-CoV and SARS-CoV-2. acs.orgacs.org PLpro has a dual function: it processes viral polyproteins and modulates the host's innate immune response by removing ubiquitin and ISG15 from host proteins. nih.govpnas.org By inhibiting PLpro, these compounds not only halt viral replication but may also prevent the virus from evading the host's immune system. tocris.comrndsystems.compnas.org

Future therapeutic indications being explored for PLpro inhibitors derived from the GRL-0617 scaffold extend to newly emerging coronavirus variants. nih.gov The conserved nature of PLpro across different coronaviruses makes it an attractive target for developing broad-spectrum antiviral drugs. acs.orgacs.org Research is focused on creating analogues with enhanced potency and specificity to overcome potential resistance in future viral strains. nih.govnih.gov

Key research findings related to the inhibitory activity of GRL-0617 are summarized in the table below.

| Parameter | Value | Target |

| IC50 | 0.6 µM | SARS-CoV PLpro |

| IC50 | 0.8 µM | SARS-CoV-2 PLpro |

| Ki | 0.49 µM | SARS-CoV PLpro |

| EC50 | 15 µM | SARS-CoV (in Vero E6 cells) |

This table presents inhibitory concentrations (IC50), inhibition constants (Ki), and effective concentrations (EC50) of GRL-0617 against its target enzyme and virus. tocris.comrndsystems.comselleckchem.compnas.org

Advanced Methodologies for Compound Synthesis and Derivatization

The development of potent PLpro inhibitors relies on advanced synthetic and derivatization strategies centered around the GRL-0617 scaffold. nih.gov Researchers are actively exploring modifications at various positions of the molecule to improve its inhibitory activity and pharmacokinetic properties. nih.govresearchgate.net Strategic modifications, such as alterations to the naphthalene (B1677914) ring and extensions of the aromatic amino or orthomethyl groups, have been shown to significantly decrease the IC50 value, moving from micromolar to nanomolar concentrations. nih.gov

One area of focus is the synthesis of 2-aminobenzamide (B116534) derivatives, which are key intermediates in producing compounds like GRL-0617. nih.govresearchgate.net Environmentally friendly methods, including microwave irradiation, have been introduced to create these derivatives in high yields. nih.gov The synthesis often starts from isatoic anhydride, which is reacted with an appropriate N-nucleophile. nih.gov Another approach involves the synthesis from 2-nitrobenzonitrile, where hydrolysis of the nitrile and reduction of the nitro group occur in a concerted pathway. researchgate.net

Systematic derivatization of the GRL-0617 structure has led to the identification of several regions critical for its activity. researchgate.net These efforts aim to enhance the compound's binding affinity to the PLpro active site and improve its drug-like properties. nih.gov The insights gained from these structure-activity relationship (SAR) studies are crucial for designing the next generation of PLpro inhibitors. frontiersin.orgnih.gov

Development of Chemical Biology Tools and Research Probes

GRL-0617 and its analogues are valuable tools for studying the biological functions of PLpro. By selectively inhibiting this enzyme, researchers can investigate its role in viral replication and its interaction with the host immune system in greater detail. pnas.orgnih.gov For instance, GRL-0617 has been used to demonstrate that inhibiting the deubiquitinating and deISGylating activities of PLpro can restore the host's antiviral interferon response. nih.gov

Furthermore, these compounds can be modified to create chemical probes. By attaching fluorescent tags or other reporter molecules, scientists can visualize the localization of PLpro within cells and study its dynamics. These probes are instrumental in high-throughput screening assays to identify new inhibitors of PLpro. scienceopen.com The development of such tools is essential for validating PLpro as a drug target and for screening large compound libraries to discover novel antiviral agents. frontiersin.orgscienceopen.com

Q & A

Basic: What are the recommended synthetic routes for 2-amino-N-(2-oxoazepan-3-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including coupling of benzamide derivatives with azepane-based precursors. Key steps include:

- Amide bond formation : Use coupling agents (e.g., EDC/HOBt) for efficient conjugation of 2-aminobenzamide to 2-oxoazepan-3-amine .

- Oxidation/cyclization : Controlled use of TBHP (tert-butyl hydroperoxide) in methanol under reflux to stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Optimization : Reaction temperature (60–80°C) and pH (neutral to slightly acidic) are critical to minimize side products. Real-time monitoring via TLC/HPLC is advised .

Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., azepane N–H resonance at δ 6.8–7.2 ppm; benzamide carbonyl at δ 168–170 ppm) .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₁₄H₁₈N₃O₂: 284.1396) validates molecular integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves absolute configuration, as demonstrated for analog 2-amino-N-(pyridin-2-yl)benzamide (space group P21/c, Z = 4) with dihedral angles confirming non-planarity .

- SHELX refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., N–H···O interactions stabilizing the azepane ring) .

- Data deposition : Crystallographic parameters (e.g., unit cell dimensions, R1 factor < 0.05) should be archived in the Cambridge Structural Database .

Advanced: What pharmacological mechanisms are associated with this compound, and how are they validated?

Methodological Answer:

- Neurokinin receptor antagonism : The compound’s analog, DNK333, shows dual NK₁/NK₂ antagonism (IC₅₀ < 10 nM) via competitive binding assays using CHO-K1 cells expressing human receptors .

- Structure-activity relationship (SAR) : Trifluoromethyl and dichlorobenzyl groups enhance receptor affinity by 5-fold compared to parent structures .

- In vivo validation : Rodent models assess airway inflammation inhibition (e.g., capsaicin-induced mucus secretion), with dose-dependent efficacy (1–10 mg/kg, oral) .

Advanced: How should researchers address contradictions in synthetic yields reported across studies?

Methodological Answer:

- Variable reaction parameters : Discrepancies arise from solvent polarity (DMF vs. THF) and stoichiometry (1:1.2 molar ratio for amine:acyl chloride) .

- Side reactions : Oxidative degradation of the azepane ring under prolonged reflux (>6 hours) reduces yields; inert atmosphere (N₂) mitigates this .

- Statistical optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) identify critical factors (temperature, catalyst loading) for reproducibility .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.